molecular formula C11H13NO3 B1276852 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene CAS No. 480439-01-8

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene

Cat. No.: B1276852
CAS No.: 480439-01-8
M. Wt: 207.23 g/mol
InChI Key: UMPWFSIFZCTJRE-UHFFFAOYSA-N
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Description

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene is an organic compound with the molecular formula C₁₁H₁₃NO₃. It is characterized by the presence of an isocyanate group (-NCO) attached to a phenethyl group substituted with two methoxy groups (-OCH₃) at the 3 and 5 positions on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethoxyphenethylamine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:

(CH₃O)₂C₆H₃CH₂CH₂NH₂+COCl₂(CH₃O)₂C₆H₃CH₂CH₂NCO+2HCl\text{(CH₃O)₂C₆H₃CH₂CH₂NH₂} + \text{COCl₂} \rightarrow \text{(CH₃O)₂C₆H₃CH₂CH₂NCO} + 2\text{HCl} (CH₃O)₂C₆H₃CH₂CH₂NH₂+COCl₂→(CH₃O)₂C₆H₃CH₂CH₂NCO+2HCl

This method requires careful handling of phosgene due to its toxicity and the need for appropriate safety measures.

Industrial Production Methods

In industrial settings, the production of isocyanates often involves the use of non-phosgene methods to mitigate safety concerns. One such method includes the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate . This approach is advantageous due to its reduced environmental impact and improved safety profile.

Chemical Reactions Analysis

Types of Reactions

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydroxyl Compounds: Reacting with alcohols or phenols under mild conditions to form urethanes.

    Amines: Reacting with primary or secondary amines to form ureas or polyureas, often under ambient conditions.

Major Products Formed

    Polyurethanes: Formed by the reaction with polyols.

    Polyureas: Formed by the reaction with polyamines.

Mechanism of Action

The mechanism of action of 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as hydroxyl and amine groups. This reactivity underlies its use in forming urethane and urea linkages. The methoxy groups on the aromatic ring influence the reactivity of the isocyanate group, making it less reactive compared to unsubstituted isocyanates, which allows for better control over the polymerization process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene is unique due to the presence of methoxy groups, which enhance its biocompatibility and control over reactivity. This makes it particularly valuable in applications requiring precise control over polymerization and in biomedical research.

Properties

IUPAC Name

1-(2-isocyanatoethyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-5-9(3-4-12-8-13)6-11(7-10)15-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPWFSIFZCTJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCN=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404728
Record name 3,5-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-01-8
Record name 1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenethyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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